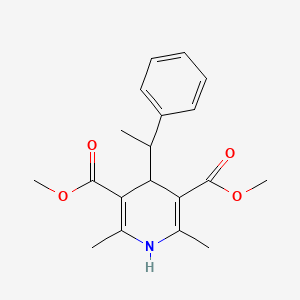

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H23NO4/c1-11(14-9-7-6-8-10-14)15-16(18(21)23-4)12(2)20-13(3)17(15)19(22)24-5/h6-11,15,20H,1-5H3 |

InChI Key |

KHYFJLFPHBQVQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and may require a catalyst like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Cardiovascular Agents

Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular conditions. Research indicates that compounds like dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive effects by inhibiting calcium ion influx into vascular smooth muscle cells .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated through various assays, demonstrating its efficacy in scavenging free radicals .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Its structural characteristics contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. The synthesis of derivatives with enhanced antimicrobial activity is a current area of research .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. A common method includes the reaction of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. Techniques such as refluxing in ethanol or using microwave-assisted synthesis have been reported to improve yields and reduce reaction times .

Industrial Applications

Corrosion Inhibition

The compound's potential as a corrosion inhibitor has been investigated due to its ability to form protective films on metal surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments. Studies have demonstrated that this compound can significantly reduce corrosion rates in various metals .

Material Science

In material science, the incorporation of this compound into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. The unique structure of the dihydropyridine ring allows for interactions that improve the overall performance of composite materials .

Case Study 1: Antioxidant Evaluation

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations compared to control samples. This suggests its potential application in nutraceutical formulations aimed at combating oxidative stress-related health issues .

Case Study 2: Corrosion Inhibition

In another investigation focused on corrosion inhibition properties, the compound was tested on steel samples exposed to saline solutions. The results showed a reduction in weight loss and improved surface morphology when treated with this compound compared to untreated controls. This study highlights its practical utility in industrial applications .

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage conditions like hypertension and angina.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent critically influences DHP activity. A comparison of key analogs is provided in Table 1 :

Key Observations :

- Electron-Withdrawing Groups : Nifedipine (2-nitrophenyl) and compound 2a (4-nitrophenyl) contain nitro groups, enhancing calcium channel binding via electron-withdrawing effects .

- Ester Flexibility : Diethyl or isopropyl esters (e.g., compounds 2b–c in ) increase lipophilicity, impacting solubility and bioavailability.

Calcium Channel Blocking Efficacy

- Nifedipine : Reduces vascular smooth muscle contraction by inhibiting L-type calcium channels, with clinical applications in hypertension and angina .

- YC-93 : Exhibits 100–300× greater vasodilatory potency than papaverine, targeting cerebral and coronary vessels .

- Apoptosis-Inducing DHPs : Diethyl 2,6-dimethyl-DHP-3,5-dicarboxylates (e.g., methoxy-substituted derivatives) demonstrate apoptosis in cancer cells, unrelated to calcium channel activity .

Target Compound : The 1-phenylethyl group may reduce calcium channel affinity compared to nitro-substituted DHPs but could confer selectivity for other biological targets.

Enzymatic and Metabolic Stability

- Nifedipine Metabolism: Undergoes hepatic oxidation and ester hydrolysis, with monoacid metabolites retaining partial activity .

- Lipase-Catalyzed Hydrolysis: Candida sp. lipase selectively hydrolyzes nifedipine’s methyl ester to monoacids, suggesting similar metabolic pathways for the target compound .

Physicochemical Properties

Solubility and Crystallinity

- Nifedipine : Poor aqueous solubility (0.01 mg/mL) due to hydrophobic nitroaryl and methyl ester groups .

- Methoxy-Substituted DHPs : Diethyl 4-(2,5-dimethoxyphenyl)-DHP-3,5-dicarboxylate exhibits conformational flexibility, influencing crystallization behavior .

- Target Compound : The 1-phenylethyl group likely reduces solubility compared to nitroaryl DHPs, necessitating formulation adjustments for bioavailability.

Spectroscopic Characterization

- NMR Profiles : DHPs with 4-nitrophenyl (e.g., 2a) show distinct δ 8.1–7.45 ppm aromatic signals in $ ^1H $-NMR, while ester groups resonate at δ 3.6–5.1 ppm .

- Crystallographic Data: Diethyl 4-(3-cyanophenyl)-DHP-3,5-dicarboxylate crystallizes in a non-planar puckered conformation, with dihedral angles influenced by substituents .

Biological Activity

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of 1,4-dihydropyridine) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C21H27NO4

- Molecular Weight : 345.45 g/mol

The structure features a dihydropyridine core with two carboxylate groups and a phenylethyl substituent, which are essential for its biological activity.

1. Antihypertensive Effects

This compound is primarily known for its antihypertensive properties. It acts as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequent reduction in blood pressure. The mechanism involves the inhibition of calcium influx through L-type calcium channels, leading to vasodilation.

2. Neuroprotective Properties

Research indicates that derivatives of 1,4-dihydropyridines exhibit neuroprotective effects. For instance, compounds similar to dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. These effects are attributed to their ability to modulate intracellular calcium levels and enhance mitochondrial function.

3. Anticancer Activity

Some studies have reported that dihydropyridine derivatives possess anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Case Studies and Experimental Data

A study published in Pharmaceutical Biology demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .

In another investigation focused on its antihypertensive effects, the compound was administered to hypertensive rats, resulting in a marked decrease in systolic blood pressure over a period of 24 hours post-administration .

Comparative Biological Activity Table

Q & A

Q. What established synthetic routes are available for dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is synthesized via the Hantzsch reaction, a classical method for 1,4-dihydropyridines (DHPs). Modifications include solvent optimization (e.g., aqueous conditions for greener synthesis) and catalyst selection to improve yield. For example, microwave-assisted synthesis reduces reaction time, while substituent variations at the 4-position (e.g., aryl or alkyl groups) are introduced by altering the aldehyde or ketone precursors. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., methyl groups at 2,6-positions and the phenylethyl group at C4) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves the boat conformation of the 1,4-dihydropyridine ring and hydrogen-bonding networks (e.g., N–H···O interactions) .

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

Q. What biological activities are reported for this compound and its structural analogs?

DHP derivatives exhibit vasodilatory, anticancer, and antimicrobial properties. The 4-substituent (e.g., phenylethyl) influences activity; for instance, bulkier groups enhance calcium channel blocking effects. Analogs with pyrazole or nitrophenyl substitutions show improved antitumor activity in vitro .

Advanced Research Questions

Q. How can density functional theory (DFT) and intramolecular reactivity index (IRI) analysis enhance understanding of electronic properties?

DFT calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO), revealing charge distribution and reactivity sites. IRI analysis visualizes non-covalent interactions (e.g., steric effects from the phenylethyl group) and electron delocalization in the DHP ring. These methods explain structure-activity relationships, such as how substituents modulate redox potential for antioxidant applications .

Q. How should researchers address contradictions in pharmacological data across studies?

Discrepancies often arise from variations in:

- Assay conditions : Cell lines, concentrations, and incubation times (e.g., IC₅₀ values differ between MCF-7 and HeLa cells).

- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) alter bioavailability and target binding.

- Metabolic stability : Hepatic microsome studies can clarify differences in in vitro vs. in vivo efficacy. Cross-referencing crystallographic data with computational models helps validate bioactive conformations .

Q. What experimental strategies optimize synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation steps .

- Purification : Gradient elution in HPLC separates closely related impurities (e.g., oxidized pyridine byproducts) .

- In situ monitoring : NMR or TLC tracks reaction progress to prevent over-oxidation of the DHP ring .

Q. How to design experiments evaluating biological activity in cardiovascular or cancer models?

- In vitro :

- Calcium channel blockade : Patch-clamp assays on vascular smooth muscle cells .

- Antiproliferative assays : MTT tests on cancer cell lines with IC₅₀ determination .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.